MS049
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Overview
Description
MS049 is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferase 4 and protein arginine methyltransferase 6. It has shown significant efficacy in reducing levels of Med12me2a and H3R2me2a in HEK293 cells . This compound is not toxic and does not affect the growth of HEK293 cells .
Mechanism of Action
Target of Action
MS049 is a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6 . These are protein arginine methyltransferases, which play a key role in transcriptional regulation .
Mode of Action
This compound interacts with its targets, PRMT4 and PRMT6, inhibiting their activity. This results in reduced levels of Med12me2a and H3R2me2a in HEK293 cells . The IC50 values for PRMT4 and PRMT6 are 34 nM and 43 nM, respectively .
Biochemical Pathways
PRMT4 and PRMT6 are involved in the methylation of arginine residues in proteins, a key process in transcriptional regulation . PRMT4, for instance, binds to transcription activators called p160 and CBP/P300, and its inhibition affects the stimulation of gene expression through steroid hormone receptors . PRMT6, on the other hand, is known to inhibit p53, p21, and p16, which are relevant to cell cycle arrest and apoptosis .
Result of Action
The inhibition of PRMT4 and PRMT6 by this compound leads to reduced levels of cellular asymmetric arginine dimethylation of Med12 (Med12-Rme2a) in HEK293 cells . This can have significant effects on the transcriptional regulation processes in which these methyltransferases are involved.
Biochemical Analysis
Biochemical Properties
MS049 functions as a dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively . PRMT4 is involved in the methylation of arginine residues in proteins, which is essential for transcriptional regulation. PRMT6, on the other hand, is an oncogene that inhibits proteins like p53, p21, and p16, which are relevant to cell cycle arrest and apoptosis . This compound reduces levels of Med12me2a and H3R2me2a in HEK293 cells, indicating its role in modulating histone methylation .
Cellular Effects
This compound has been shown to reduce the H3R2me2a mark in HEK293 cells in a concentration-dependent manner, with an IC50 of 0.97 μM . It inhibits endogenous PRMT4 methyltransferase activity, resulting in reduced levels of cellular asymmetric arginine dimethylation of Med12 (Med12-Rme2a, IC50 = 1.4 μM) in HEK293 cells . Importantly, this compound is not toxic and does not affect the growth of HEK293 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to PRMT4 and PRMT6, inhibiting their methyltransferase activity. This inhibition leads to a decrease in the methylation of target proteins, such as Med12 and histone H3, which in turn affects gene expression and cellular signaling pathways . The selective inhibition of PRMT4 and PRMT6 by this compound over other epigenetic modifiers highlights its specificity and potential as a research tool .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to maintain its inhibitory effects over extended periods. For instance, a 72-hour incubation with this compound resulted in sustained inhibition of PRMT4 activity and reduced levels of Med12-Rme2a in HEK293 cells . The stability and long-term effects of this compound make it a valuable compound for in vitro studies.
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively documented, it is crucial to consider the potential for threshold effects and toxicity at higher doses. In cellular models, this compound has demonstrated efficacy at concentrations ranging from 0.1 to 100 μM
Metabolic Pathways
This compound is involved in the modulation of metabolic pathways related to arginine methylation. By inhibiting PRMT4 and PRMT6, this compound affects the methylation status of various proteins, which can influence metabolic flux and metabolite levels . The interaction of this compound with these enzymes underscores its role in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its interaction with specific transporters and binding proteins. These interactions ensure the localization and accumulation of this compound in target cells, where it can exert its inhibitory effects on PRMT4 and PRMT6 .
Subcellular Localization
This compound is primarily localized in the nucleus, where it interacts with PRMT4 and PRMT6 to inhibit their activity. The subcellular localization of this compound is crucial for its function, as it needs to be in proximity to its target enzymes to effectively modulate their activity .
Preparation Methods
The synthesis of MS049 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various forms, including its dihydrochloride and oxalate salt forms .
Chemical Reactions Analysis
MS049 undergoes several types of chemical reactions, primarily focusing on its inhibitory activity against protein arginine methyltransferase 4 and protein arginine methyltransferase 6. The compound is selective for these targets over a broad range of epigenetic modifiers, including other protein arginine methyltransferases, protein lysine methyltransferases, DNA methyltransferases, and lysine demethylases . The major products formed from these reactions include reduced levels of cellular asymmetric arginine dimethylation of Med12 and H3R2me2a .
Scientific Research Applications
MS049 has a wide range of scientific research applications, particularly in the fields of epigenetics and cancer research. It is used as a chemical probe to study the role of protein arginine methyltransferase 4 and protein arginine methyltransferase 6 in various cellular processes . The compound has been shown to inhibit the methyltransferase activity of these enzymes in cellular assays, making it a valuable tool for understanding the mechanisms of epigenetic regulation and its implications in diseases such as cancer .
Comparison with Similar Compounds
MS049 is unique in its dual inhibitory activity against both protein arginine methyltransferase 4 and protein arginine methyltransferase 6. Other similar compounds include MS023 and MS094, which also target protein arginine methyltransferases but with different selectivity profiles . MS023 is a selective inhibitor of protein arginine methyltransferase 5, while MS094 targets protein arginine methyltransferase 1 and protein arginine methyltransferase 8 . The unique selectivity of this compound for protein arginine methyltransferase 4 and protein arginine methyltransferase 6 makes it a valuable tool for studying the specific roles of these enzymes in cellular processes .
Properties
IUPAC Name |
N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOJWAYLSJLULG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCC(CC1)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What makes MS049 a useful tool for studying the roles of Protein Arginine Methyltransferase 4 (PRMT4) and Protein Arginine Methyltransferase 6 (PRMT6)?
A1: this compound demonstrates potent, selective, and cell-active dual inhibition of PRMT4 and PRMT6. [] This means it effectively blocks the activity of both enzymes in both laboratory settings and within cells. Its high selectivity means it primarily targets PRMT4 and PRMT6 with minimal impact on other similar enzymes or biological pathways. Researchers can use this compound to investigate the specific functions and potential roles of PRMT4 and PRMT6 in cellular processes, disease development, and potential therapeutic interventions.
Q2: What is known about the effectiveness of this compound in inhibiting Wnt signaling in cancer cells, and are there any differences observed across cell lines?
A2: Research indicates that this compound, a CARM1 inhibitor, shows limited effectiveness in downregulating Wnt signaling in colorectal cancer cell lines compared to inhibitors targeting Porcupine and CBP. [] Interestingly, the study highlighted that the sensitivity to different Wnt inhibitors can vary between cell lines. For example, while Porcupine and CBP inhibitors were highly effective in HCT116 cells, they showed weaker effects in DLD-1 cells. This suggests that the genetic background and specific mutations present in different cancer cell lines can influence their response to targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.